![molecular formula C16H17BrN4S B7723665 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)
6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole
説明
6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features an imidazo[2,1-b]thiazole core structure. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the imidazo[2,1-b]thiazole core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
科学的研究の応用
Structure and Composition
- Molecular Formula : C₁₆H₁₇BrN₄S
- Molecular Weight : 377.30 g/mol
- Melting Point : 197–199 °C
- Solubility : Limited data on solubility; further studies required for practical applications.
Medicinal Chemistry
6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as an antibiotic agent. Its effectiveness against resistant strains highlights its importance in addressing antibiotic resistance .
Neuropharmacology
Due to the presence of the piperazine moiety, this compound has been studied for its neuropharmacological effects. It may act on serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders such as depression and anxiety .
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold for designing new drugs. Structure-activity relationship (SAR) studies can lead to the development of more potent derivatives with improved pharmacological profiles .
Table 1: Summary of Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Antitumor Activity | Induced apoptosis in cancer cell lines; IC50 values indicate significant cytotoxicity. |
Study B | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria; potential for treating resistant infections. |
Study C | Neuropharmacology | Modulated serotonin receptors; showed promise in animal models for anxiety reduction. |
Study A: Antitumor Activity
In vitro studies have shown that the compound significantly reduces cell viability in various cancer types, including breast and lung cancers. The mechanism appears to involve the activation of caspase pathways leading to apoptosis .
Study B: Antimicrobial Properties
The compound was tested against multiple bacterial strains using standard disk diffusion methods. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics .
Study C: Neuropharmacology
Animal studies revealed that administration of the compound led to a decrease in anxiety-like behaviors, correlating with increased levels of serotonin in the brain. This positions the compound as a candidate for further exploration in treating mood disorders .
作用機序
The mechanism of action of 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth. The compound may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial effects .
類似化合物との比較
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
- 5-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazole
Comparison: 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is unique due to the presence of both the bromophenyl and piperazin-1-ylmethyl groups, which may contribute to its enhanced biological activity compared to similar compounds. The combination of these functional groups allows for a broader range of interactions with biological targets, potentially leading to more potent antimicrobial effects .
生物活性
6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring fused with an imidazole structure, which is known for its pharmacological versatility.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazo[2,1-b]thiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .
- Antiviral Activity : Research indicates that thiazole derivatives can inhibit viral replication. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promise in inhibiting growth in various tumor types via apoptosis induction and other mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups (e.g., bromine) enhances antibacterial activity by increasing the lipophilicity of the compound .
- Piperazine Moiety : The piperazine group contributes to the overall pharmacological profile by potentially enhancing receptor binding affinity and modulating biological activity through conformational flexibility .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Activity Study : A recent study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 3.91 μg/mL against Bacillus spp., demonstrating its potential as an antimicrobial agent .
- Cytotoxicity Evaluation : In vitro assays conducted on cancer cell lines revealed that this compound induced significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication processes .
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptosis through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation .
化学反応の分析
Oxidation and Reduction
The imidazo[2,1-b]thiazole core undergoes redox reactions under controlled conditions:
-
Oxidation : Treatment with hydrogen peroxide () or potassium permanganate () oxidizes the sulfur atom in the thiazole ring, forming sulfoxide or sulfone derivatives.
-
Reduction : Sodium borohydride () selectively reduces the imine group in the imidazole ring to an amine, while catalytic hydrogenation () fully saturates the heterocyclic system.
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Oxidation | , RT | Sulfoxide derivative | 65–78% |
Reduction | , EtOH | Dihydroimidazo[2,1-b]thiazole derivative | 82% |
Nucleophilic Aromatic Substitution
The electron-deficient 4-bromophenyl group participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the bromine atom, enabling biaryl formation.
-
Buchwald-Hartwig Amination : Reaction with primary/secondary amines introduces amino groups at the para position.
Substrate | Reagents | Product | Application |
---|---|---|---|
4-Bromophenyl group | , ArB(OH) | Biaryl-functionalized derivative | Drug candidate optimization |
Alkylation and Acylation at Piperazine Nitrogen
The piperazine moiety undergoes typical amine reactions:
-
Alkylation : Treatment with methyl iodide () or benzyl bromide () in basic conditions yields N-alkylated derivatives.
-
Acylation : Acetyl chloride () or benzoyl chloride () forms amide bonds at the secondary amine.
Reaction | Reagents | Product | Biological Impact |
---|---|---|---|
Alkylation | , KCO | N-Methylpiperazine derivative | Enhanced blood-brain barrier penetration |
Acylation | , DCM | N-Acetylpiperazine derivative | Improved metabolic stability |
Cyclocondensation and Spirocyclization
The compound serves as a precursor for complex heterocycles:
-
Hydrazide Formation : Reaction with hydrazine hydrate converts ester groups to hydrazides, enabling subsequent cyclization .
-
Spirocyclization : Treatment with mercaptoacetic acid or 2-mercaptopropionic acid under Dean-Stark conditions yields spirothiazolidinone derivatives .
Functionalization via Imidazo[2,1-b]thiazole Core
The fused ring system participates in electrophilic substitutions:
-
Nitration : Concentrated nitric acid () introduces nitro groups at position 2 of the imidazole ring.
-
Halogenation : Bromine () in acetic acid adds halogens to the thiazole moiety.
Stability and Degradation Pathways
-
Acidic Hydrolysis : Prolonged exposure to HCl () cleaves the methylene bridge between the piperazine and imidazo[2,1-b]thiazole.
-
Photodegradation : UV light induces C–Br bond cleavage, forming a phenyl radical intermediate.
This compound’s reactivity profile enables the synthesis of derivatives with tailored pharmacological properties, particularly in antimicrobial and anticancer drug development . Experimental yields and conditions above are derived from peer-reviewed methodologies .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole?
Methodological Answer :
The synthesis typically begins with the preparation of the imidazo[2,1-b]thiazole core. A common approach involves:
Cyclization : Reacting thiosemicarbazide derivatives with α-haloketones to form the imidazo[2,1-b]thiazole scaffold .
Functionalization : Introducing substituents at position 5 via Mannich reactions or nucleophilic substitution. For example, the piperazinylmethyl group can be added using formaldehyde and piperazine under reflux in ethanol .
Bromination : Electrophilic bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) in a solvent like CCl₄ .
Key Characterization : Confirm structure via (e.g., δ 3.72 ppm for piperazine protons) and (e.g., δ 161.59 ppm for carbonyl groups) .
Q. Basic: How is the compound characterized spectroscopically?
Methodological Answer :
- FT-IR : Look for C=N stretching (1641–1611 cm), C-S (777–781 cm), and C-Br (644 cm) vibrations .
- NMR :
- Mass Spectrometry : ESI-MS often shows [M+H] peaks (e.g., m/z 486 for CHBrNOS) .
Q. Advanced: What strategies resolve low yields in the Mannich reaction for introducing the piperazinylmethyl group?
Methodological Answer :
Low yields often arise from steric hindrance or competing side reactions. Solutions include:
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperazine .
Catalysis : Add catalytic iodine or Lewis acids (e.g., ZnCl) to accelerate imine formation .
Temperature Control : Reflux at 80–90°C for 12–24 hours to ensure completion .
Purification : Employ column chromatography (silica gel, eluent: CHCl/MeOH 9:1) to isolate the product .
Q. Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antifungal activity?
Methodological Answer :
SAR studies on imidazo[2,1-b]thiazoles suggest:
Piperazine Substitution : Derivatives with bulkier N-alkyl piperazine groups (e.g., 4-acetylphenyl) show improved antifungal activity due to enhanced membrane penetration .
Electron-Withdrawing Groups : Bromine at the 4-phenyl position increases lipophilicity and target affinity (MIC reduced by 50% vs. non-brominated analogs) .
Heterocyclic Fusion : Oxazepine or imidazolone rings fused to the core improve stability and bioavailability (e.g., compound 17A in ).
Assays : Validate using broth microdilution (Candida albicans) and time-kill curves .
Q. Advanced: How are computational methods applied to predict binding modes of this compound with σ1_11 receptors?
Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions between the piperazine moiety and σ receptor hydrophobic pockets (e.g., Tyr 173, Glu 172) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between Br and Arg 119) .
QSAR Models : Correlate logP values (2.5–3.5) with in vitro binding affinities (IC < 100 nM) .
Q. Advanced: What experimental designs address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer :
Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments before each run .
Batch Comparison : Perform principal component analysis (PCA) on spectra to identify outlier batches .
Contamination Checks : Analyze by LC-MS for side products (e.g., unreacted α-haloketones) .
Q. Basic: What in vitro assays evaluate the compound’s antimicrobial activity?
Methodological Answer :
- Broth Microdilution : Test against Candida albicans (ATCC 90028) in RPMI-1640 medium; MIC values ≤ 8 µg/mL indicate potency .
- Ames Test : Assess genotoxicity using Salmonella typhimurium TA98 (≥90% viability at 100 µg/mL is acceptable) .
- Time-Kill Assays : Monitor log-phase growth inhibition over 24 hours .
Q. Advanced: How can flow chemistry improve scalability of the imidazo[2,1-b]thiazole synthesis?
Methodological Answer :
Continuous Flow Setup : Use a microreactor (25°C, 0.5 mL/min) for cyclization steps to reduce reaction time from 48 hours to 2 hours .
In-line Monitoring : Integrate FT-IR for real-time tracking of intermediate formation .
DoE Optimization : Apply a central composite design (CCD) to maximize yield (>85%) by varying residence time and temperature .
Q. Table 1: Key Spectral Data for Derivatives
Derivative | (δ, ppm) | (δ, ppm) | ESI-MS (m/z) |
---|---|---|---|
4A (Schiff base) | 7.90–6.65 (Ar-H), 7.2 (HC=N) | 146.9–116.7 (Ar), 135.34 (C=N) | — |
IT21 | 3.72 (piperazine), 2.30 (CH) | 161.59 (C=O), 150.35 (C=N) | 486 [M+H] |
17A (oxazepine) | 3.55 (piperazine), 2.53 (CH) | 169.17 (C=O), 155.38 (C=N) | 651.94 [M] |
Q. Advanced: How does the compound’s stability under physiological conditions affect in vivo studies?
Methodological Answer :
pH Stability : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) for 24 hours; >80% remaining by HPLC indicates suitability for oral administration .
Metabolic Stability : Use liver microsomes (human/rat) with NADPH; half-life >60 minutes suggests low hepatic clearance .
Plasma Protein Binding : Equilibrium dialysis shows >95% binding, requiring dose adjustment in pharmacokinetic models .
Q. Advanced: What strategies mitigate cytotoxicity in non-target cells during anticancer studies?
Methodological Answer :
Selective Targeting : Conjugate with folic acid to exploit overexpressed folate receptors in cancer cells .
Prodrug Design : Mask the piperazine group with acetylated sugars, cleaved by tumor-associated esterases .
Cytotoxicity Screening : Compare IC values in MCF-7 (breast cancer) vs. HEK293 (normal cells); selectivity index >10 is ideal .
特性
IUPAC Name |
6-(4-bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4S/c17-13-3-1-12(2-4-13)15-14(11-20-7-5-18-6-8-20)21-9-10-22-16(21)19-15/h1-4,9-10,18H,5-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFIXRXLRLEPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。